2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
“2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 . It is a boric acid ester intermediate with a pyridine ring .
Synthesis Analysis
The compound can be obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Boric acid compounds, such as this one, are often used in the organic synthesis of drugs. They are used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 283.96 g/mol . The SMILES string isB1(OC(C(O1)(C)C)(C)C)C2=CNC(=CC2)Br
.
Scientific Research Applications
Synthetic Chemistry Applications
This compound is a key building block in synthetic chemistry, utilized for its reactivity in coupling reactions. The structural differences observed between the title compound and its regioisomers influence their chemical reactivity and stability. This has implications for designing synthesis pathways for complex molecules (Sopková-de Oliveira Santos et al., 2003). Additionally, it serves as an intermediate in the synthesis of boric acid ester intermediates with benzene rings, showcasing its versatility in creating structurally diverse compounds (Huang et al., 2021).
Materials Science
In materials science, this chemical has been utilized in the development of heterodifunctional polyfluorenes for creating stable nanoparticles with bright fluorescence emission. These nanoparticles have potential applications in bioimaging and sensor technologies (Fischer et al., 2013). Furthermore, the compound plays a role in the synthesis of deeply colored polymers, which are significant for the production of electronic and optoelectronic devices (Welterlich et al., 2012).
Mechanism of Action
Target of Action
Boronic acid esters are generally known to interact with various enzymes and receptors in biochemical processes .
Mode of Action
Boronic acid esters like this compound are often used in organic synthesis, particularly in suzuki coupling reactions . In these reactions, the boronic acid ester compound forms a complex with a palladium catalyst, which then undergoes a transmetalation reaction with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid ester, it is expected to have certain characteristics such as stability under physiological conditions and potential for bioconjugation .
Result of Action
As a boronic acid ester used in suzuki coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
Boronic acid esters are generally stable under physiological conditions and their reactivity can be influenced by factors such as ph and the presence of diols .
Future Directions
Properties
IUPAC Name |
2-bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAMHUBHLXMIOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694494 |
Source
|
Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264130-85-9 |
Source
|
Record name | 2-Bromo-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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